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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

CAS Number: 1751-16-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1,1-dichloroacetone, a
trihaloketone identified as a disinfection byproduct (DBP) in drinking water. Due to the limited
availability of specific experimental data for this compound, this guide synthesizes information
from closely related analogs and established chemical principles to offer a detailed resource for
researchers. The document covers physicochemical properties, a detailed, plausible
experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a
discussion of its chemical reactivity. Furthermore, its formation as a disinfection byproduct and
potential toxicological relevance are addressed.

Physicochemical Properties

Quantitative data for 1-Bromo-1,1-dichloroacetone is not extensively reported. The following
table summarizes its basic properties and includes data for structurally related compounds for
comparison.
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1-Bromo-1,1- 1,1-
. ] 1-Bromo-1-
Property dichloroaceton Dichloroaceto Bromoacetone
chloroacetone

e ne
CAS Number 1751-16-2 513-88-2 72007-33-1 598-31-2
Molecular

Cs3HsBrCl0 C3HaCI20 Cs3Ha4BrCIO Cs3HsBrO
Formula
Molecular Weight

205.87 126.97 171.42 136.98
(g/mol)

Predicted:

Colorless to o ] o Clear colorless
Appearance o Oily liquid Predicted: Liquid o

yellowish liquid liquid

or solid
Boiling Point (°C)  Predicted: >120 120 Not available 137
Density (g/cm?3) Predicted: >1.3 1.305 (at 15°C) Not available 1.63

Predicted: ] ] ]

] ] Slightly soluble in  Predicted: )
N Slightly soluble in ] ) Poorly soluble in

Solubility water; soluble in Soluble in

water; soluble in

organic solvents

alcohol and ether

organic solvents

water

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-Bromo-1,1-dichloroacetone is

not readily available in the scientific literature. However, a plausible synthetic route can be

devised based on the general methods for the halogenation of ketones. The synthesis of mixed

trihaloacetones is challenging due to the difficulty in controlling the regioselectivity of the

halogenation reactions. The following protocol is a generalized procedure that would require

optimization for the specific synthesis of 1-Bromo-1,1-dichloroacetone.

General Synthetic Approach: Sequential Halogenation of
Acetone
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The synthesis would likely proceed via a two-step halogenation of acetone. Direct chlorination
of acetone can lead to a mixture of mono- and di-chlorinated products. Subsequent
bromination of a dichlorinated acetone intermediate could yield the target compound.
Controlling the reaction conditions (temperature, stoichiometry of halogenating agents, and
catalyst) is crucial to favor the formation of the desired 1-bromo-1,1-dichloro isomer.

Detailed Experimental Protocol (Proposed)

Materials:

1,1-Dichloroacetone

e Bromine (Brz)

o Acetic acid (glacial)

e Sodium bicarbonate (NaHCO3) solution (saturated)
e Sodium thiosulfate (Na2S203) solution (5%)
e Anhydrous magnesium sulfate (MgSOa)

e Dichloromethane (CH2Cl2)

e Round-bottom flask (three-necked)

e Dropping funnel

» Reflux condenser

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

« Distillation apparatus (for vacuum distillation)
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Procedure:

e Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask
with a magnetic stir bar, a dropping funnel, and a reflux condenser.

o Reactant Addition: Charge the flask with 1,1-dichloroacetone (1.0 eq) and glacial acetic acid
(as solvent).

e Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in
glacial acetic acid to the stirred solution of 1,1-dichloroacetone via the dropping funnel.
Maintain the temperature below 10 °C during the addition.

» Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm
to room temperature and stir for several hours. The progress of the reaction should be
monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the
consumption of the starting material and the formation of the product.

e Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture into a
larger beaker containing crushed ice and water.

o Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated
sodium bicarbonate solution until effervescence ceases. Any remaining bromine color can be
guenched by the addition of a 5% sodium thiosulfate solution.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

e Drying and Solvent Removal: Combine the organic layers and dry over anhydrous
magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

 Purification: The crude product, which will likely be a mixture of halogenated acetones,
should be purified by vacuum fractional distillation to isolate 1-Bromo-1,1-dichloroacetone.

Safety Precautions: Halogenated acetones are lachrymatory and toxic. All manipulations
should be performed in a well-ventilated fume hood with appropriate personal protective
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equipment, including gloves and safety goggles. Bromine is highly corrosive and toxic; handle
with extreme care.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 1-Bromo-1,1-dichloroacetone is not available. The
following data is predicted based on the analysis of structurally similar compounds and general
spectroscopic principles.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show a single peak corresponding to the methyl protons.

Predicted Chemical

Multiplicit Integration Assignment
Shift (6, ppm) AL < .

25-28 Singlet 3H -CHs

The chemical shift of the methyl protons is influenced by the electronegative a-substituents.
The presence of one bromine and two chlorine atoms on the adjacent carbon will deshield the
methyl protons, shifting them downfield compared to acetone (& = 2.1 ppm).

3C NMR Spectroscopy

The 13C NMR spectrum is predicted to show two signals.

Predicted Chemical Shift (6, ppm) Assignment
~30-35 -CHs

~80-90 -C(Br)(Cl)2
~190-195 C=0

The carbonyl carbon will appear in the typical region for ketones. The a-carbon, substituted
with three electronegative halogens, will be significantly deshielded. The methyl carbon will be
slightly deshielded compared to acetone.
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group
and C-H bonds.

Predicted Wavenumber

(cm-?) Vibration Intensity
~1720-1740 C=0 stretch Strong
~2900-3000 C-H stretch (methyl) Medium
~1350-1450 C-H bend (methyl) Medium
<800 C-Cl and C-Br stretches Strong

The C=0 stretching frequency will be higher than in acetone due to the electron-withdrawing
effect of the halogens on the a-carbon.

Mass Spectrometry (MS)

The mass spectrum is expected to show a complex molecular ion region due to the isotopic
distribution of bromine (7°Br and 8Br, ~1:1 ratio) and chlorine (3°Cl and 3/Cl, ~3:1 ratio). The

fragmentation pattern will likely involve the loss of halogen atoms and the acetyl group.

Predicted Fragmentation Pattern:

Molecular lon (M*): A cluster of peaks will be observed due to the various isotopic
combinations of Br and CI.

[M-Br]*: Loss of a bromine radical.

[M-CI]*: Loss of a chlorine radical.

[CHsCOJ* (m/z 43): A prominent peak corresponding to the acetyl cation, which is a common
fragment for methyl ketones.

Chemical Reactivity and Potential Applications
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1-Bromo-1,1-dichloroacetone belongs to the class of a-haloketones, which are versatile
intermediates in organic synthesis due to their two electrophilic centers: the carbonyl carbon
and the a-carbon.[1]

General Reactivity

» Nucleophilic Substitution: The a-carbon is highly susceptible to nucleophilic attack, leading to
the displacement of one of the halogen atoms. The reactivity order for the leaving group is
typically Br > Cl.

o Favorskii Rearrangement: In the presence of a base, a-haloketones can undergo the
Favorskii rearrangement to form carboxylic acid derivatives.

» Reactions with Nucleophiles: It is expected to react with a wide range of nucleophiles,
including amines, thiols, and carbanions, at the a-carbon.

The presence of three halogen atoms on the a-carbon makes 1-Bromo-1,1-dichloroacetone a
highly reactive electrophile.

Potential Applications

Given its reactivity, 1-Bromo-1,1-dichloroacetone could serve as a building block for the
synthesis of various chemical structures, although no specific applications have been reported
in the literature. Its potential use in the synthesis of pharmaceuticals or agrochemicals would
depend on the specific target molecules.

Formation as a Disinfection Byproduct and

Toxicological Profile
Formation Mechanism in Drinking Water

1-Bromo-1,1-dichloroacetone is formed during water disinfection processes, such as
chlorination, when natural organic matter (NOM) reacts with both chlorine and bromide ions
present in the source water. The formation pathway involves the electrophilic halogenation of
ketone or enol intermediates derived from NOM.

Toxicological Information
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There is limited toxicological data available specifically for 1-Bromo-1,1-dichloroacetone.
However, haloacetones as a class of disinfection byproducts are known to exhibit toxicity.
Studies on other haloacetones have shown them to be cytotoxic and genotoxic.[2] The high
reactivity of a-haloketones suggests that they can readily react with biological nucleophiles,
such as amino acid residues in proteins and DNA bases, which is a potential mechanism of
their toxicity. Further research is needed to fully characterize the toxicological profile of 1-
Bromo-1,1-dichloroacetone.

Visualizations
Experimental Workflow for Synthesis
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Reaction Setup:
1,1-Dichloroacetone in Acetic Acid

Bromination:
Slow addition of Brz in Acetic Acid at <10°C

Reaction Monitoring:
Stir at RT, monitor by GC-MS

Quenching:
Pour into ice water

Neutralization & Workup:
Add NaHCOs and Naz2S20s3

Extraction:
Extract with Dichloromethane

Drying & Solvent Removal:
Dry with MgSOa4, evaporate solvent

Purification:
Vacuum Fractional Distillation

Characterization:
NMR, IR, MS

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of 1-Bromo-1,1-dichloroacetone.
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Caption: General reactivity pathways of a-haloketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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